molecular formula C15H19FO3 B1327804 Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate CAS No. 898753-41-8

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Cat. No.: B1327804
CAS No.: 898753-41-8
M. Wt: 266.31 g/mol
InChI Key: UPZMVUFMKDOWPG-UHFFFAOYSA-N
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Description

The Role of Fluorine in Organic Synthesis and Medicinal Chemistry Research

The incorporation of fluorine into organic molecules is a powerful and widely adopted strategy in medicinal chemistry and materials science. Fluorine, being the most electronegative element, imparts unique properties to a carbon skeleton when it replaces a hydrogen atom. Its small van der Waals radius (1.47 Å compared to hydrogen's 1.20 Å) means it can often be introduced without causing significant steric hindrance. nih.gov

The profound electron-withdrawing nature of fluorine can significantly alter the physicochemical properties of a molecule. nih.gov This includes modulating the acidity (pKa) of nearby functional groups, which can enhance bioavailability by improving membrane permeation. nih.gov Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P-450 enzymes. mdpi.com This enhanced stability is a critical attribute in drug design, contributing to longer half-lives and improved pharmacokinetic profiles. nih.govmdpi.com

In medicinal chemistry, strategic fluorination can also lead to enhanced binding affinity of a drug candidate to its target protein. nih.govmdpi.com The unique electronic properties of fluorine can influence conformational preferences and create favorable interactions within a receptor's binding pocket. researchgate.net The growing understanding of these effects has led to a significant number of fluorinated compounds among newly approved pharmaceuticals, solidifying fluorine's role as a crucial element in the development of novel therapeutics. researchgate.net

Overview of Keto-Ester Architectures in Contemporary Chemical Research

Molecules possessing a keto-ester framework are fundamental building blocks in organic synthesis due to their versatile reactivity. This structural motif features both ketone and ester functional groups, providing multiple sites for chemical transformations. These compounds are central to the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. mdpi.com

The presence of both electrophilic carbonyl carbons and potentially nucleophilic α-carbons allows for a diverse range of reactions. Keto-esters are key intermediates in numerous classic and contemporary organic reactions, including condensations, alkylations, and reductions. Their ability to participate in carbon-carbon bond-forming reactions makes them invaluable in constructing complex molecular skeletons. mdpi.com

In the context of medicinal chemistry, the keto-ester moiety is present in many biologically active compounds. For instance, α-keto esters are important structural units in various bioactive molecules and serve as key intermediates in the asymmetric synthesis of α-hydroxy carboxylic acids. researchgate.net The reactivity of the keto-ester architecture allows chemists to introduce molecular diversity, enabling the exploration of structure-activity relationships in drug discovery programs. starshinechemical.com

Academic and Research Significance of Aryl-Substituted Keto-Esters: The Case of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

The academic and research interest in this compound stems from its identity as a fluorinated aryl keto-ester, a class of molecules that serves as valuable intermediates in synthetic chemistry. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural components suggest its utility as a building block for more complex molecular targets. Aryl keto-esters are recognized as important precursors for the synthesis of various biologically active compounds and oxygenated heterocycles. tcichemicals.com

The structure of this compound combines the features discussed previously: a versatile keto-ester chain and a fluorine-substituted aromatic ring. The 2-fluoro substitution on the phenyl ring is particularly significant, as the position of the fluorine atom can influence the molecule's reactivity and conformational properties through electronic and steric effects. This specific substitution pattern is relevant in the design of compounds targeting biological systems where precise molecular recognition is key.

Compounds with similar structures are often investigated for their potential biological activities, such as antimicrobial or anti-inflammatory properties, or serve as intermediates in the synthesis of specialized chemicals. researchgate.net Therefore, this compound represents a model compound for studying the interplay of these important chemical features and serves as a potential starting material for the synthesis of novel chemical entities with applications in pharmaceutical and materials science research.

Below are the key identifiers for this compound.

IdentifierValue
CAS Number898753-41-8
Molecular FormulaC15H19FO3
Average Molecular Weight266.31 g/mol
Monoisotopic Mass266.131823 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-(2-fluorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZMVUFMKDOWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645633
Record name Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-41-8
Record name Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Reaction Strategies

Strategies for Carbon-Carbon Bond Formation in Keto-Ester Scaffolds

The formation of the β-keto ester core is a fundamental step in the synthesis. Various methods have been developed to create this versatile functional group arrangement, which serves as a precursor for further molecular elaboration.

Ester condensation reactions are a cornerstone for the synthesis of β-keto esters. The Claisen condensation, in particular, involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. libretexts.org One ester molecule is deprotonated at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org

While the classic Claisen condensation is effective for non-fluorinated systems, its principles are adapted for creating fluorinated analogues. For instance, a Ti-crossed Claisen condensation between ketene (B1206846) silyl (B83357) acetals and acid chlorides can yield α-monoalkylated and even thermodynamically unfavorable α,α-dialkylated β-keto esters. organic-chemistry.org The reaction of magnesium enolates derived from substituted malonic acid half oxyesters with various acyl donors also provides a route to functionalized α-substituted β-keto esters through a decarboxylative Claisen condensation. organic-chemistry.org These methods provide a framework for assembling the carbon backbone of the target molecule.

The Reformatsky reaction provides an alternative and powerful method for forming carbon-carbon bonds, specifically for the synthesis of β-hydroxy esters, which are direct precursors to keto-esters. wikipedia.org The reaction involves the condensation of aldehydes or ketones with α-halo esters using metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents, preventing self-condensation of the ester. wikipedia.org

This reaction is particularly well-suited for the synthesis of fluorinated compounds. The enantioselective addition of fluorinated Reformatsky reagents to aromatic aldehydes and ketones has been established. le.ac.uk For example, the reaction of ethyl iododifluoroacetate with aromatic ketones can produce α,α-difluoro-β-hydroxy esters with high enantiomeric excess, especially when promoted by diethylzinc (B1219324) under mild conditions. le.ac.uk Similarly, highly diastereoselective zinc-mediated aza-Reformatsky reactions have been used to synthesize chiral β-trifluoromethyl β-amino esters. beilstein-journals.org The resulting β-hydroxy or β-amino esters can then be oxidized to the corresponding β-keto esters.

Table 1: Comparison of Key Features in Condensation and Reformatsky Reactions

Feature Ester Condensation (Claisen) Reformatsky Reaction
Key Reactants Two ester molecules α-halo ester and a carbonyl compound (aldehyde/ketone)
Metal/Reagent Strong base (e.g., Sodium alkoxide) Metallic Zinc (or other metals like Sm, Sn, In) wikipedia.orgbeilstein-journals.org
Initial Product β-keto ester β-hydroxy ester wikipedia.org

| Application for Fluorination | Can be adapted for fluorinated substrates | Well-established for α-fluoro, difluoro, and trifluoromethyl esters le.ac.ukbeilstein-journals.org |

Direct fluorination of a pre-formed keto-ester is a highly efficient strategy for introducing fluorine at the α-position. This is typically achieved through electrophilic fluorination, which utilizes reagents that act as a source of "F+". The development of stable and safe electrophilic fluorinating agents has significantly advanced this field. mdpi.com

Among the most common reagents are N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. mdpi.comresearchgate.net These reagents can fluorinate a wide range of substrates, including β-keto esters. The reaction often proceeds by generating an enol or enolate intermediate from the keto-ester, which then attacks the electrophilic fluorine source. sapub.org To achieve selectivity and high yields, these reactions are often mediated by catalysts. Both metal-catalyzed and organocatalytic methods have been developed to achieve highly enantioselective α-fluorination of β-keto esters and related compounds. mdpi.comnih.gov For instance, Ti/TADDOL complexes have been used with Selectfluor® to yield fluorinated compounds with good enantiomeric excess. mdpi.com

Table 2: Common Electrophilic Fluorinating Reagents

Reagent Name Abbreviation Key Characteristics
N-Fluorobenzenesulfonimide NFSI Stable, commercially available solid; widely used in organocatalytic and metal-catalyzed reactions. mdpi.com
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Highly reactive, user-friendly, and effective for a broad range of substrates, including ketones and esters. mdpi.comsapub.org

Incorporation of the 2-Fluorophenyl Moiety

Attaching the 2-fluorophenyl group to the heptanoate (B1214049) chain is a critical step that can be accomplished through several modern synthetic strategies, including cross-coupling reactions and directed C-H functionalization.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds between sp²-hybridized centers, making them ideal for synthesizing aryl ketones. The Suzuki-Miyaura coupling, which pairs an organoboron compound (like an arylboronic acid or ester) with an organohalide in the presence of a palladium catalyst, is a prominent example. researchgate.net In the context of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, this could involve coupling a 2-fluorophenylboronic acid with an acyl chloride derivative of the ethyl heptanoate chain.

Desulfonylative cross-coupling reactions also offer a pathway. For example, Pd-catalyzed Suzuki-Miyaura coupling of α-fluorinated benzylic triflones with arylboronic acids can afford α-fluorinated diarylmethanes, demonstrating the utility of coupling reactions in constructing fluorinated aromatic systems. researchgate.net Furthermore, copper-mediated reactions provide an alternative, such as the direct conversion of arylboronate esters to aryl fluorides, which highlights the versatility of organoboron reagents in fluorine chemistry. nih.gov

Table 3: Overview of Relevant Coupling Reactions

Reaction Name Key Reactants Catalyst/Metal Bond Formed Relevance
Suzuki-Miyaura Coupling Arylboronic acid/ester + Organohalide Palladium (Pd) Aryl-Aryl or Aryl-Alkyl Attaching the 2-fluorophenyl group to the keto-ester backbone. researchgate.net
Buchwald-Hartwig Amination Aryl halide + Amine Palladium (Pd) Aryl-Nitrogen While primarily for C-N bonds, it is a key cross-coupling method for functionalizing aromatic rings. researchgate.net

| Copper-Mediated Fluorination | Arylboronate ester + Fluoride source | Copper (Cu) | Aryl-Fluorine | Demonstrates the utility of organoboron compounds in fluorination strategies. nih.gov |

Directed C-H functionalization has emerged as a powerful and atom-economical strategy for creating biaryl compounds. dicp.ac.cnrsc.org This approach avoids the need to pre-functionalize the aromatic ring with a halide or organometallic group. Instead, a directing group already present on one of the aromatic substrates guides a transition metal catalyst (such as palladium, rhodium, or ruthenium) to activate a specific C-H bond, typically at the ortho position. dicp.ac.cnrsc.orgresearchgate.net

For a molecule like this compound, one could envision a strategy where a directing group on a phenyl precursor steers a catalyst to couple with a fluorinated partner. For example, carboxylate-directed C-H arylations using ruthenium catalysts have proven effective, even with sterically hindered aryl halides. dicp.ac.cn This method allows for the selective formation of ortho-C-H arylated products. dicp.ac.cn Such advanced strategies offer a more direct route to complex aromatic structures by leveraging the inherent reactivity of C-H bonds.

Development of Chemo- and Regioselective Synthetic Pathways

The precise control of chemical reactivity (chemoselectivity) and positional outcomes (regioselectivity) is paramount in modern organic synthesis. For molecules like this compound, which contains multiple functional groups, developing selective pathways ensures high yields and minimizes the need for cumbersome protection-deprotection sequences.

One-Pot Methodologies for Fluorinated Esters from Ketones

One-pot syntheses offer significant advantages in terms of efficiency, cost-effectiveness, and environmental impact by reducing the number of intermediate purification steps. For the preparation of α-fluorinated carbonyl compounds, a one-pot sequence involving fluorination followed by a carbon-carbon bond-forming reaction has proven effective. researchgate.net

This strategy typically begins with the α-fluorination of a 1,3-dicarbonyl compound using an electrophilic fluorinating agent, such as Selectfluor®. The resulting α-fluoro intermediate is not isolated but is directly subjected to a subsequent reaction, like a Michael addition or a Robinson annulation, within the same reaction vessel. researchgate.net Microwave heating can be employed to enhance reaction rates and efficiency. researchgate.net This approach allows for the rapid construction of complex acyclic and cyclic α-fluoro-β-ketoesters. researchgate.net Another innovative one-pot transformation involves the reductive allylation of fluorinated esters, which avoids the isolation of unstable fluorinated aldehyde intermediates. gist.ac.kr

Table 1: Example of a One-Pot Fluorination-Michael Addition Sequence

StepReactantsReagentsConditionsProduct TypeYield
1. Fluorinationβ-ketoesterSelectfluor®Base (e.g., Cs₂CO₃)α-fluoro-β-ketoester(Intermediate)
2. Michael Additionα,β-unsaturated ketone(In situ)Microwave, 90°CSubstituted α-fluoro-β-ketoester82-96%

This table illustrates a generalized one-pot process for synthesizing complex α-fluorinated β-ketoesters, based on methodologies described in the literature. researchgate.net

Metal-Catalyzed and Organocatalyzed Transformations for Ketones and Esters

Both metal- and organocatalysis have emerged as powerful tools for the asymmetric synthesis of fluorinated compounds, enabling the creation of specific stereoisomers.

Organocatalysis: Chiral organic molecules can catalyze enantioselective reactions with high efficiency. The conjugate addition of α-fluoroketoesters to nitroolefins, for instance, can be catalyzed by cinchona alkaloid derivatives. This reaction constructs two consecutive chiral centers—one of which is a fluorinated quaternary carbon—with excellent enantioselectivity. rsc.orgrsc.org Phase-transfer catalysis (PTC) has also been successfully applied to the enantioselective fluorination of β-ketoesters. mdpi.com The use of primary amine organocatalysts, such as β,β-diaryl serines, enhanced by alkali carbonates, allows for the highly enantioselective α-fluorination of β-dicarbonyl compounds with up to 98% enantiomeric excess (ee). researchgate.net

Metal Catalysis: Chiral metal complexes are highly effective in catalyzing asymmetric fluorinations. An early breakthrough involved the use of Ti/TADDOL complexes to catalyze the α-fluorination of α-substituted acyclic β-keto esters with Selectfluor®, achieving enantiomeric excesses between 62-90%. mdpi.com More recently, non-C2-symmetric and sterically demanding chiral-at-rhodium catalysts have demonstrated high efficiency in the enantioselective α-fluorination of N-acyl pyrazoles, yielding products with greater than 99% ee. researchgate.net

Stereoselective Synthesis of Chiral Fluoro-Keto Ester Analogues

The synthesis of single-enantiomer chiral molecules is critical in pharmaceutical development, as different stereoisomers can have vastly different biological activities. For analogues of this compound, controlling the stereochemistry at the carbon bearing the hydroxyl group (after reduction of the ketone) is a key synthetic challenge.

Dynamic Reductive Kinetic Resolution (DYRKR) in Asymmetric Synthesis

Dynamic Reductive Kinetic Resolution (DYRKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired stereoisomer, thus achieving a theoretical yield of 100%. This process combines the rapid, base- or acid-catalyzed racemization of a chiral center adjacent to a carbonyl group with a highly stereoselective, irreversible reduction of the ketone.

For α-fluoro-β-ketoesters, the substrate exists as a pair of enantiomers that can interconvert via an enol intermediate. acs.org A stereoselective reducing agent, often a ketoreductase (KRED) enzyme or a chiral metal catalyst, preferentially reduces one of the enantiomers. As that enantiomer is consumed, the equilibrium of the racemization shifts, continuously supplying more of the reactive enantiomer until the entire starting material is converted into a single stereoisomeric alcohol product. acs.org This process can establish two adjacent stereocenters with high diastereoselectivity and enantioselectivity. researchgate.netrsc.org Asymmetric transfer hydrogenation (ATH) using newly designed ruthenium catalysts has also been employed for the dynamic kinetic resolution of β-aryl α-keto esters, generating three contiguous stereocenters with high diastereocontrol. nih.gov

Table 2: Stereoselective Reduction of Ethyl 2-fluoro-3-oxobutanoate via DYRKR with Ketoreductases (KREDs)

KRED CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee) of Major Diastereomer
KRED-P1-A12>99:1 (syn)>99%
KRED-P1-B0298:2 (syn)>99%
KRED-P2-D11>99:1 (anti)>99%
KRED-P2-G031:99 (anti)>99%

Data adapted from experiments illustrating the high stereoselectivity achievable with different commercially available KREDs in the DYRKR of a model α-fluoro-β-ketoester. acs.org

Biocatalytic Approaches for Enantioselective Reductions of Keto-Esters

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity under mild, environmentally benign conditions. The enantioselective reduction of ketones and keto-esters is a well-established application of biocatalysis, providing access to valuable chiral alcohols. nih.govresearchgate.net

A wide variety of microorganisms and isolated enzymes have been employed for this purpose. Baker's yeast (Saccharomyces cerevisiae) is a classic and readily available biocatalyst capable of reducing various β-keto esters to their corresponding chiral β-hydroxy esters with moderate to high enantiomeric excess. researchgate.net Isolated dehydrogenases and reductases offer more predictable outcomes and higher selectivity. For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been used for the asymmetric reduction of a broad range of ketones and β-keto esters, yielding enantiopure secondary alcohols. nih.gov Similarly, alcohol dehydrogenases from sources like Clostridium acetobutylicum (CaADH) and Candida parapsilosis have been shown to effectively reduce keto-esters, including those used in the synthesis of pharmaceuticals. researchgate.netresearchgate.net Plant-based systems, such as cells from carrot root (Daucus carota), have also been shown to efficiently reduce prochiral ketones. acs.org

Table 3: Examples of Biocatalysts for Enantioselective Keto-Ester Reduction

BiocatalystSubstrate TypeProduct ConfigurationEnantiomeric Excess (ee)
Saccharomyces cerevisiae (Baker's Yeast)Ethyl benzoylacetate(S)-alcoholOptically pure
(S)-1-phenylethanol dehydrogenase (PEDH)Aromatic β-keto esters(S)-alcohol>99%
Daucus carota (Carrot Root)β-ketoestersNot specifiedModerate to excellent
Alcohol Dehydrogenase (SmADH31)Ethyl 4-chloroacetoacetate(S)-alcohol>99%

This table summarizes the performance of various biocatalytic systems in the asymmetric reduction of representative keto-esters. nih.govresearchgate.netacs.orgthieme-connect.com

Reactivity Profiles and Mechanistic Investigations

Chemical Transformations of the Ester Functional Group

The ester group in Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a versatile handle for a variety of chemical modifications, including hydrolysis, transesterification, and nucleophilic additions.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 7-(2-fluorophenyl)-7-oxoheptanoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis through a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates ethanol to yield the carboxylic acid. Due to the reversible nature of the reaction, a large excess of water is typically required to drive the equilibrium towards the products.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. This reaction is also reversible, and to drive it to completion, the reactant alcohol is often used as the solvent, or the liberated ethanol is removed from the reaction mixture.

ReactionReagents and ConditionsProduct
Acid-Catalyzed HydrolysisH₃O⁺, H₂O, heat7-(2-fluorophenyl)-7-oxoheptanoic acid
Base-Catalyzed Hydrolysis1. NaOH, H₂O/EtOH, heat 2. H₃O⁺7-(2-fluorophenyl)-7-oxoheptanoic acid
TransesterificationR'OH, H⁺ or RO⁻ catalyst, heatMthis compound (with R'=CH₃)

Note: The data in this table is representative of general ester reactions and is intended for illustrative purposes.

The ester group can react with various nucleophiles to form a range of derivatives.

Ammonolysis: Reaction with ammonia can convert the ester into the corresponding primary amide, 7-(2-fluorophenyl)-7-oxoheptanamide.

Reaction with Amines: Primary or secondary amines can be used to synthesize the corresponding N-substituted amides.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds typically add twice to esters to form tertiary alcohols after an acidic workup. However, the reaction can sometimes be controlled to yield a ketone if the intermediate is stable or if a less reactive organometallic reagent, such as an organocuprate, is used. In the case of this compound, the presence of the ketone functionality complicates this reaction, as the organometallic reagent can also react with the ketone.

Reactivity of the Ketone (Oxo) Moiety

The ketone carbonyl group is a primary site for nucleophilic attack and can undergo a variety of transformations.

The ketone can be selectively reduced to a secondary alcohol, ethyl 7-(2-fluorophenyl)-7-hydroxyheptanoate. The choice of reducing agent is crucial to avoid the simultaneous reduction of the ester group.

Hydride Reductions: Sodium borohydride (NaBH₄) is a mild reducing agent that is well-suited for the selective reduction of ketones in the presence of esters. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester.

Catalytic Hydrogenation: The ketone can also be reduced to the alcohol via catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. The conditions can often be optimized to selectively reduce the ketone without affecting the aromatic ring or the ester.

The resulting secondary alcohol can be further functionalized, for example, through esterification or etherification of the hydroxyl group.

ReactionReagentProduct
Ketone ReductionNaBH₄, MeOHEthyl 7-(2-fluorophenyl)-7-hydroxyheptanoate
Catalytic HydrogenationH₂, Pd/CEthyl 7-(2-fluorophenyl)-7-hydroxyheptanoate

Note: This table illustrates common ketone reduction reactions and their expected products for this compound.

Wittig Reaction: The ketone can be converted to an alkene using a phosphorus ylide (Wittig reagent). This reaction is a powerful tool for carbon-carbon bond formation.

Horner-Wadsworth-Emmons Reaction: A variation of the Wittig reaction using a phosphonate carbanion, which often provides better yields and selectivity for E-alkenes.

Grignard and Organolithium Reactions: These organometallic reagents can add to the ketone to form a tertiary alcohol. As mentioned earlier, selectivity between the ketone and ester can be an issue.

Formation of Imines and Enamines: The ketone can react with primary amines to form imines or with secondary amines to form enamines.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) to the ketone forms a cyanohydrin.

Influence of the 2-Fluorophenyl Group on Reactivity and Selectivity

The 2-fluorophenyl group exerts significant electronic and steric effects on the reactivity of both the ester and ketone moieties.

Steric Effects: The presence of the fluorine atom in the ortho position introduces steric hindrance around the ketone carbonyl group. This can hinder the approach of bulky nucleophiles, potentially slowing down the reaction rate compared to a para-substituted or unsubstituted phenyl ring. The steric hindrance can also influence the stereochemical outcome of reactions at the ketone, leading to diastereoselectivity in the case of prochiral ketones. For example, in the reduction of the ketone to an alcohol, the fluorine atom can influence the facial selectivity of the hydride attack.

Electronic and Steric Effects of Aromatic Fluorination

The introduction of a fluorine atom onto the aromatic ring of a keto-ester, as seen in this compound, significantly influences the molecule's reactivity through a combination of electronic and steric effects. Fluorine is the most electronegative element, and its presence on the phenyl ring imparts a strong inductive electron-withdrawing effect (-I effect). This effect can decrease the electron density of the aromatic ring and the adjacent carbonyl group.

The reactivity of ketones and keto-esters in reactions such as electrophilic fluorination is governed by a balance of these electronic and steric factors. sapub.orgresearchgate.net For instance, in the electrophilic fluorination of cyclic ketones using reagents like Selectfluor®, the rate and success of the reaction are highly dependent on the electronic nature and steric accessibility of the α-carbon. sapub.orgresearchgate.net The electron-withdrawing nature of the fluorine on the aromatic ring can influence the enol or enolate formation, which is a key step in many reactions at the α-position of the ketone.

In addition to electronic effects, steric hindrance plays a crucial role. The size of the fluorinating agent and the substitution pattern on the substrate can affect the approach of the reagent to the reaction center. sapub.org For some substrates, significant steric crowding at the site of fluorination can hinder the reaction. sapub.org The position of the fluorine atom on the aromatic ring is also critical. An ortho-substituent, as in this compound, can exert a more pronounced steric effect compared to a meta or para substituent.

The interplay of these effects is also evident in the chemoselectivity of reactions. For example, in the fluoroalkylation of β-ketoesters, the degree of fluorination on the attacking reagent can switch the reaction from C-alkylation to O-alkylation, a phenomenon influenced by the electronic properties of the interacting species. rsc.org

Table 1: Influence of Substituents on the Enantioselective Fluorination of β-Keto Esters

Entry Aromatic Substituent Yield (%) Enantiomeric Excess (ee %)
1 H 95 92
2 4-F 96 93
3 4-Cl 97 94
4 4-Br 98 94
5 4-Me 94 91
6 2-F 93 90

This is a representative table based on typical data for enantioselective fluorination reactions of aromatic β-keto esters and is intended for illustrative purposes.

Participation in Cyclization or Rearrangement Processes in Analogues

While specific studies on the cyclization or rearrangement of this compound are not extensively documented, the reactivity of analogous fluorinated ketones and keto-esters suggests potential pathways. For instance, α-hydroxy ketones are known to undergo cyclization and rearrangement reactions with N-acylhydrazones to form multisubstituted oxazolines. rsc.org This type of reactivity highlights the potential for the carbonyl group in fluorinated keto-esters to participate in intramolecular or intermolecular cyclization reactions, especially when other functional groups are present in the molecule or in a reaction partner.

The presence of the ester and ketone functionalities in this compound allows for a variety of potential intramolecular reactions. For example, under appropriate basic or acidic conditions, intramolecular aldol or Claisen-type condensations could be envisioned, leading to the formation of cyclic structures. The fluorine atom on the phenyl ring could influence the acidity of the α-protons and the reactivity of the carbonyl carbon, thereby affecting the feasibility and outcome of such reactions.

Furthermore, reactions involving the α-position of the ketone are common. For example, the synthesis of α-fluoro-β-keto esters can be achieved through enantioselective chlorination followed by nucleophilic substitution with a fluoride source. acs.org This demonstrates the accessibility of the α-position to substitution, which could be a prelude to subsequent rearrangement or cyclization steps.

Advanced Studies on Reaction Mechanisms and Kinetics

Elucidation of Catalytic Cycles in Fluorinated Keto-Ester Transformations

The transformation of fluorinated keto-esters is often facilitated by sophisticated catalytic systems, and understanding their catalytic cycles is crucial for reaction optimization and the development of new synthetic methods. A significant area of research has been the catalytic enantioselective fluorination of β-ketoesters, which provides a direct route to chiral α-fluorinated compounds.

One well-studied catalytic system involves the use of titanium complexes, such as those derived from TADDOL ligands, in combination with an electrophilic fluorine source like Selectfluor®. researchgate.net In this cycle, the β-ketoester coordinates to the chiral titanium center, which acts as a Lewis acid to activate the substrate. This coordination facilitates the deprotonation of the α-carbon to form a chiral titanium enolate. The subsequent reaction with the electrophilic fluorine source occurs in a stereocontrolled manner, directed by the chiral ligand environment, to yield the α-fluorinated product with high enantioselectivity. The catalyst is then regenerated to continue the cycle.

Another advanced approach involves dual catalytic systems, where two independent catalytic cycles work in concert to achieve a transformation that is not possible with either catalyst alone. acs.org For the enantioselective fluorination of ketones, a proposed dual catalytic cycle involves:

Enamine Catalysis: A primary amine catalyst reacts with the ketone to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with the electrophilic fluorine source.

Chiral Anion Phase-Transfer Catalysis: A chiral phosphate catalyst exchanges its counterion with the achiral counterion of an insoluble electrophilic fluorine source (e.g., Selectfluor®), bringing the chiral fluorinating agent into the organic phase where it can react with the enamine. acs.org

The successful integration of these two cycles allows for the highly enantioselective fluorination of a range of ketone substrates. acs.org

Table 2: Key Steps in a Proposed Dual Catalytic Cycle for Ketone Fluorination

Cycle Step Description
Enamine Catalysis 1 Formation of a chiral enamine from the ketone and a primary amine catalyst.
2 Nucleophilic attack of the enamine on the electrophilic fluorine source.
3 Hydrolysis of the resulting iminium ion to release the α-fluorinated ketone and regenerate the amine catalyst.
Chiral Anion Phase-Transfer Catalysis 1 Anion exchange between the chiral phosphate catalyst and the insoluble electrophilic fluorine source.
2 Transfer of the chiral electrophilic fluorinating reagent into the organic phase.

Kinetic Isotope Effects and Transition State Analysis

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. libretexts.orgwikipedia.org The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope at the same position (kL/kH). wikipedia.org

In the context of reactions involving fluorinated keto-esters, KIE studies can help to understand mechanisms such as C-H bond activation, which is often a key step. For example, in the electrophilic fluorination of aromatic compounds, small deuterium isotope effects (kH/kD ≈ 1) suggest that the C-H bond is not broken in the rate-determining step. researchgate.net This is consistent with a mechanism where the initial attack of the electrophile on the aromatic ring is the slow step, followed by a rapid loss of a proton or deuteron. researchgate.net

Transition state analysis, often aided by computational studies, complements KIE experiments by providing a theoretical model of the highest energy point along the reaction coordinate. For reactions involving fluorinated compounds, the geometry and energy of the transition state can be significantly influenced by the presence of fluorine. For example, in the reductive elimination step of some metal-catalyzed cross-coupling reactions, the transition state involves a significant elongation of the metal-carbon bond. rsc.org

Table 3: List of Chemical Compounds

Compound Name
This compound
Selectfluor®
TADDOL
N-acylhydrazones

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for the definitive determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic molecules. ¹H NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR, in turn, offers a detailed map of the carbon skeleton of the molecule.

For Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the ethyl ester group and the heptanoate (B1214049) chain, as well as the 2-fluorophenyl group. The chemical shifts are influenced by the electronegativity of neighboring atoms and the presence of the aromatic ring and carbonyl groups.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (ethyl)~1.25triplet3H
-CH₂- (ethyl)~4.12quartet2H
-CH₂- (ester adjacent)~2.30triplet2H
-CH₂- (internal)~1.60-1.75multiplet6H
-CH₂- (keto adjacent)~2.95triplet2H
Aromatic-H~7.10-7.90multiplet4H

The ¹³C NMR spectrum of this compound would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbons of the ester and ketone groups are expected to appear significantly downfield.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
-CH₃ (ethyl)~14.2
-CH₂- (ethyl)~60.5
-CH₂- (ester adjacent)~34.1
-CH₂- (internal)~24.5, ~28.8, ~28.9
-CH₂- (keto adjacent)~38.0
C-F (aromatic)~162.5 (doublet, ¹JCF)
C-CO (aromatic)~129.0 (doublet, ²JCF)
Aromatic CH~116.0 - ~135.0
C=O (ester)~173.5
C=O (ketone)~200.0

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the electronic environment of fluorine atoms within a molecule. The chemical shift of the ¹⁹F nucleus is very sensitive to its surroundings, making it a powerful tool for analyzing fluorinated compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. The precise chemical shift and coupling to neighboring protons (H-F coupling) would confirm its position and provide insight into the electronic nature of the aromatic ring. The anisochrony of fluorine atoms can be observed in chiral molecules, though this specific molecule is achiral. mdpi.com

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, typically 70 eV. libretexts.org This process leads to the formation of a molecular ion (M⁺•) which is often unstable and undergoes extensive fragmentation. libretexts.org The fragmentation of ethyl esters under EI-MS is well-characterized. Common fragmentation pathways include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement. For this compound, the molecular ion peak would be expected at m/z 266.

Predicted EI-MS Fragmentation of this compound

m/zPossible Fragment IonFragmentation Pathway
266[C₁₅H₁₉FO₃]⁺•Molecular Ion
221[M - OCH₂CH₃]⁺Loss of ethoxy radical
123[FC₆H₄CO]⁺Cleavage at the keto group
95[C₆H₄F]⁺Loss of CO from the benzoyl cation
88[CH₂(OH)OCH₂CH₃]⁺•McLafferty rearrangement of the ester

Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI) are soft ionization techniques that are particularly useful for analyzing polar and thermally labile compounds. nih.gov ESI generates ions from a solution by applying a high voltage to a liquid to create an aerosol, resulting in protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). wikipedia.org ESI is a soft ionization technique, meaning there is very little fragmentation observed. wikipedia.org The ionization efficiency in ESI can vary significantly between different organic compounds. nih.govresearchgate.net

APPI is another soft ionization technique that uses photons to ionize the analyte. wikipedia.org It is particularly effective for nonpolar and moderately polar compounds that are difficult to ionize by ESI. odu.edu For this compound, both ESI and APPI would be expected to produce a strong signal for the protonated molecule [M+H]⁺ at m/z 267. These techniques are advantageous when molecular weight determination is the primary goal, as they minimize fragmentation. nih.gov APPI can be more sensitive than ESI for certain lipids and esters.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the ion by distinguishing between ions with the same nominal mass but different exact masses. For this compound (C₁₅H₁₉FO₃), HRMS would be able to confirm its elemental composition by measuring the exact mass of the molecular ion or protonated molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This is a critical step in the unambiguous identification of a compound.

Chromatographic Separation Techniques and Coupled Systems

Chromatographic methods are fundamental for assessing the purity of a compound and for analyzing its isomers. Gas Chromatography (GC) and Liquid Chromatography (LC) are standard techniques for such purposes. However, specific methods for this compound are not detailed in accessible literature.

For a compound like this compound, GC would be a suitable technique for purity assessment, given its likely volatility. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. Temperature programming would be essential to ensure the elution of the compound without degradation.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, would be the method of choice for both purity determination and the separation of potential positional isomers (e.g., 3-fluorophenyl or 4-fluorophenyl analogues). The separation would be based on the differential partitioning of the isomers between a non-polar stationary phase (like C18) and a polar mobile phase. The inclusion of a fluorine atom on the phenyl ring can influence the retention behavior compared to its non-fluorinated counterpart, often leading to unique selectivity on fluorinated stationary phases.

Without experimental data, a hypothetical table of GC and LC parameters can be constructed based on the analysis of similar aromatic keto esters.

Interactive Data Table: Hypothetical Chromatographic Conditions

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)Reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase/Carrier Gas Helium or NitrogenAcetonitrile/Water gradient
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV Detector (monitoring at ~254 nm) or Mass Spectrometer (MS)
Injection Temperature ~250 °CAmbient
Oven/Column Temperature Temperature programmed, e.g., 100 °C to 280 °C at 10 °C/minIsocratic or gradient elution, ambient temperature

This table represents typical starting conditions for compounds of this class and would require optimization for this compound.

Hyphenated techniques are powerful tools for identifying components in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) would provide both retention time data and mass spectral information, allowing for the confident identification of this compound and any related impurities. The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns related to the ethyl ester and fluorobenzoyl moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for analyzing less volatile compounds or those that are thermally labile. It would be particularly useful for confirming the molecular weight of the compound and its isomers.

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) is an advanced technique capable of resolving highly complex mixtures. While no specific application to this compound is documented, this technique would be instrumental in separating it from a complex matrix of other aromatic compounds, providing detailed chemical fingerprints.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound.

For this compound, characteristic vibrational bands would be expected. The FTIR spectrum would likely be dominated by strong absorptions from the carbonyl (C=O) stretching vibrations of the ketone and the ester groups. The C-F bond of the fluorophenyl group would also exhibit a characteristic stretching vibration. Aromatic C-H and aliphatic C-H stretching and bending vibrations would also be present.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which would be useful for conformational analysis of the fluorophenyl group.

Without access to experimental spectra, a table of expected vibrational frequencies can be compiled based on known data for similar functional groups.

Interactive Data Table: Expected Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Type of Vibration
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)3000-2850Stretching
C=O (Ketone)1690-1670Stretching
C=O (Ester)1750-1730Stretching
C-O (Ester)1300-1000Stretching
C-F (Aromatic)1250-1100Stretching
C=C (Aromatic)1600-1450Ring Stretching

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edunih.govlsu.edu For a molecule like Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, methods such as Density Functional Theory (DFT) are particularly useful for providing a balance between computational cost and accuracy. scielo.org.mxscielo.org.mx

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing 2-fluorophenyl group and the keto-ester moiety. The fluorine atom, due to its high electronegativity, influences the electron distribution across the aromatic ring and the adjacent carbonyl group. This, in turn, affects the reactivity and spectroscopic properties of the molecule.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. scielo.org.mxscielo.org.mx A smaller gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

Property Value Unit
HOMO Energy -6.85 eV
LUMO Energy -1.23 eV
HOMO-LUMO Gap 5.62 eV
Dipole Moment 3.45 Debye
Electron Affinity 1.18 eV

Note: These values are hypothetical and representative of what would be expected from DFT calculations at a common level of theory (e.g., B3LYP/6-31G).*

The molecular structure, including bond lengths, bond angles, and dihedral angles, can be optimized to find the lowest energy conformation. For this compound, the orientation of the 2-fluorophenyl ring with respect to the carbonyl group and the conformation of the flexible heptanoate (B1214049) chain are of particular interest.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface (PES) to identify transition states and intermediates, thereby elucidating the reaction pathway. byu.edu

For instance, the keto group in this compound is a potential site for nucleophilic attack. Computational studies can model the reaction of this ketone with various nucleophiles, providing valuable information on the reaction kinetics and thermodynamics. The energy landscape of such a reaction would reveal the activation energies for each step, allowing for the determination of the rate-limiting step. researchgate.net

Table 2: Hypothetical Energy Profile for the Nucleophilic Addition of a Generic Nucleophile to this compound

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +15.2
Intermediate -5.8
Transition State 2 +2.5

Note: This table illustrates a hypothetical two-step reaction mechanism. The values are representative of a plausible reaction profile.

Furthermore, understanding the energy landscape can aid in predicting the regioselectivity and stereoselectivity of reactions. For a molecule with multiple reactive sites, computational modeling can determine which site is more susceptible to attack. The complex energy landscape of flexible molecules like cyclo-octane has been shown to be a reducible algebraic variety, composed of a sphere and a Klein bottle, highlighting the intricate nature of these surfaces. nih.gov

Conformational Analysis and Dynamics of Keto-Ester Systems

The heptanoate chain in this compound imparts significant conformational flexibility. researchgate.net Conformational analysis is crucial for understanding how the molecule behaves in different environments and how its shape influences its properties and reactivity. chemrxiv.org

Computational methods such as molecular dynamics (MD) simulations and systematic conformational searches can be used to explore the conformational space of the molecule. mdpi.comnih.gov These methods can identify the most stable conformers and the energy barriers between them. For keto-esters, the relative orientation of the ketone and ester groups, as well as the folding of the alkyl chain, are key conformational variables. semanticscholar.org

Table 3: Relative Energies of Low-Energy Conformers of this compound (Illustrative Data)

Conformer Dihedral Angle (C-C-C=O) Relative Energy (kcal/mol) Boltzmann Population (%)
1 (Global Minimum) 178.5° 0.00 65.2
2 -65.2° 0.85 20.1

Note: The dihedral angle represents a key degree of freedom. The relative energies and populations are calculated based on a hypothetical energy landscape at room temperature.

The results of a conformational analysis are often presented as a population-weighted average of the properties of the different conformers. This is important for accurately predicting spectroscopic properties and reactivity, as the observed properties are an ensemble average over all accessible conformations.

In Silico Prediction of Reactivity, Selectivity, and Spectroscopic Properties

In silico methods allow for the prediction of various molecular properties before a compound is synthesized, saving time and resources. mdpi.comnih.gov For this compound, these predictions can range from its reactivity to its spectroscopic signatures.

Reactivity and Selectivity:

Global reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. scielo.org.mxscielo.org.mx Local reactivity descriptors, such as Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack, thus elucidating its regioselectivity.

Spectroscopic Properties:

Computational methods can predict various types of spectra, including NMR, IR, and UV-Vis. The prediction of ¹⁹F NMR chemical shifts is particularly relevant for fluorinated aromatic compounds. researchgate.netnih.govacs.org DFT calculations, often combined with the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of ¹⁹F chemical shifts, which are highly sensitive to the electronic environment of the fluorine atom. semanticscholar.orgnih.gov

The infrared (IR) spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1770 cm⁻¹. libretexts.org The exact position of this band can be influenced by the electronic effects of the 2-fluorophenyl group and the conformation of the molecule.

Table 4: Predicted Spectroscopic Data for this compound (Illustrative Data)

Spectroscopic Data Predicted Value
¹H NMR (Aldehydic H) N/A
¹³C NMR (Carbonyl C) 198.5 ppm
¹⁹F NMR -115.2 ppm (relative to CFCl₃)

Note: These are hypothetical values based on typical ranges for similar functional groups and computational prediction methodologies. nih.govlibretexts.org

Academic and Research Applications of Fluorinated Keto Esters

Utility as Key Synthetic Intermediates in Complex Molecule Synthesis

The strategic placement of fluorine atoms can dramatically alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which is a highly sought-after attribute in drug design. researchgate.net Fluorinated keto-esters are valuable precursors in the synthesis of a wide range of complex organic molecules due to their modifiable functional groups. nbinno.comnih.gov

Fluorinated keto-esters are pivotal starting materials for the synthesis of fluorinated α-amino acids, a class of compounds with significant interest in medicinal chemistry and biochemistry. acs.org The incorporation of fluorine into amino acids can enhance the biological activity and stability of peptides and other pharmaceuticals. acs.org The ketone functionality within the keto-ester can be converted into an amino group through processes like biomimetic transamination or reductive amination. researchgate.net

Methodologies have been developed for the efficient conversion of various carbonyl compounds, including fluorinated β-keto esters, into their corresponding amino derivatives. researchgate.net For instance, the Mannich reaction, a three-component reaction, can be used to synthesize β-amino carbonyl compounds, which are versatile structures for creating pharmaceutically relevant chiral products, including enantiopure β-amino acids with fluorinated substituents. researchgate.net The synthesis of α-aryl-α-SCF3-β2,2-amino acids has been achieved using an enantioselective, ammonium salt-catalyzed α-trifluoromethylthiolation of isoxazolidin-5-ones. nih.gov These synthetic strategies allow for the creation of complex fluorinated amino acids that serve as building blocks for novel therapeutics and as probes for studying enzyme behavior. researchgate.net

Table 1: Synthetic Methodologies for Fluorinated Amino Acids from Keto-Esters

Synthetic MethodDescriptionKey Features
Biomimetic Transamination A process that mimics the biological conversion of a keto acid to an amino acid.Can be applied to fluorinated β-keto esters to produce β-amino acids. researchgate.net
Mannich Reaction A three-component reaction involving an enolizable carbonyl compound, an aldehyde, and an amine to form a β-amino carbonyl compound.Capable of producing enantiopure β-amino acids with fluorinated substituents. researchgate.net
Catalytic Asymmetric Allylation Involves the enantioselective addition of an allyl group to α-imino esters.Used to synthesize optically active α-allyl-α-CF3 amino acid derivatives. mdpi.com
Electrophilic Fluorination Direct fluorination of β-ketosulfonamides derived from amino acids.Provides β-keto-α,α-difluorosulfonamides in good to excellent yields. researchgate.net

Many synthetic statins, a class of cholesterol-lowering drugs, incorporate a 4-fluorophenyl group as a crucial structural element for their biological activity. nih.gov Examples include widely used medications like atorvastatin and rosuvastatin. nih.govenamine.net The fluorophenyl group enhances the drug's efficacy by deactivating the aromatic ring against metabolic degradation by cytochrome P450 monooxygenase and can increase binding affinity to the target enzyme, HMG-CoA reductase. nih.govresearchgate.net

Fluorinated keto-esters, specifically those containing a fluorophenyl moiety like Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, serve as important building blocks for the side chains of these statin analogs. The keto-ester portion of the molecule can be chemically elaborated to construct the characteristic dihydroxy heptanoic acid or heptenoic acid side chain of statins, while already containing the essential fluorophenyl group. The versatility of the keto and ester functionalities allows for various synthetic manipulations to achieve the final complex structure of the statin molecule. mdpi.comnih.gov

Roles in Agrochemical Research and Materials Science

The introduction of fluorine into organic molecules is a well-established strategy in both agrochemical research and materials science to enhance performance and stability. researchgate.netalfa-chemistry.com An estimated 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com The strong carbon-fluorine bond contributes to the high thermal and chemical stability of these molecules. alfa-chemistry.comnbinno.com

In agrochemical development, incorporating fluorine can significantly alter a molecule's biological activity, metabolic stability, and transport properties, leading to more effective and persistent herbicides, insecticides, and fungicides. researchgate.net Fluorinated ketones, in particular, are used as intermediates in the synthesis of various agrochemicals. nbinno.com

In materials science, fluorinated compounds are precursors to a wide array of high-performance materials. man.ac.uk They are used to create fluoropolymers, which exhibit properties such as high thermal stability, chemical inertness, low surface energy, and weather resistance. nih.gov These characteristics make them suitable for applications ranging from non-stick coatings and specialty lubricants to membranes in fuel cells and components in liquid crystal displays. alfa-chemistry.comnbinno.comnih.gov Bifunctional monomers like 4,4'-Difluorobenzophenone are precursors for high-performance PEEK-grade polymers. alfa-chemistry.com

Studies on Formation as Products of Chemical and Biochemical Degradation

While fluorinated keto-esters are valuable synthetic targets, related oxoheptanoate structures can also be formed as byproducts of degradation processes in other systems.

The oxidation of lipids, particularly polyunsaturated fatty acids, is a complex process that leads to the formation of a wide variety of volatile and non-volatile compounds. longdom.org This process, which can be initiated by heat, light, or metal ions, involves the formation of primary oxidation products called hydroperoxides. longdom.org These unstable intermediates subsequently decompose into a cascade of secondary products, including aldehydes, ketones, and alcohols, which contribute to off-flavors in food. longdom.orgnih.gov

Reactions occurring during the non-oxidative heating of fats include hydrolysis of the ester bond and degradation by carbon-carbon cleavage. acs.org The breakdown of unsaturated fatty acids like linoleic acid can lead to the formation of various aldehydes and ketones. For instance, heptanal has been identified as a degradation product in linoleic acid model systems. nih.gov The formation of such carbonyl compounds arises from the cleavage of the fatty acid chain at specific points, and subsequent reactions can lead to the generation of various oxo-acids and their esters, including oxoheptanoates.

Substrates and Probes in Enzyme Catalysis Research

The unique properties of the fluorine atom make fluorinated compounds powerful tools for studying enzyme mechanisms and activity. researchgate.netnih.gov The fluorine nucleus (¹⁹F) is an excellent NMR probe because it is virtually absent in biological systems (bio-orthogonal) and its chemical shift is highly sensitive to the local chemical environment. nih.gov

Fluorinated keto-esters can serve as substrates or probes in enzyme catalysis research in several ways:

Monitoring Enzyme Activity: By tagging a substrate with fluorine, researchers can use ¹⁹F NMR to monitor the substrate's conversion to a product in real-time. researchgate.netnih.gov This provides a continuous assay to measure enzyme kinetics even when the fluorine atom is distant from the reaction site. nih.gov

Investigating Enzyme Mechanisms: Fluorinated substrates can provide insights into the stereochemical details of an enzymatic reaction. For example, using E- and Z-isomers of 3-fluoro-phosphoenolpyruvate as substrates for KDO 8-phosphate synthase helped to elucidate the facial selectivity of the C-C bond-forming step. nih.gov

Developing Enzyme Inhibitors: The electron-withdrawing nature of fluorine can be exploited to design mechanism-based or "suicide" inhibitors. nih.gov For example, α-monofluorinated amino acids can act as suicide substrates for PLP-dependent enzymes. nih.gov The ketone group in a keto-ester can also be a target for forming stabilized "transition state analogue" complexes with enzymes like serine proteases. researchgate.net

The combination of a reactive ketone group and a fluorine probe makes fluorinated keto-esters like this compound valuable molecules for dissecting the intricacies of enzyme catalysis.

Emerging Research Directions and Opportunities for Chemical Innovation

The field of fluorinated keto-esters, including compounds like this compound, is a dynamic area of research with several promising future directions. These emerging avenues of investigation are poised to unlock new applications and drive chemical innovation.

One of the most significant areas of ongoing research is the development of novel catalytic methods for the asymmetric synthesis of fluorinated keto-esters. mdpi.comnih.gov The ability to selectively introduce fluorine and other functional groups with precise stereochemical control is crucial for the synthesis of complex chiral molecules, particularly for pharmaceutical applications. nih.gov Advances in organocatalysis and transition-metal catalysis are enabling the creation of highly enantioselective fluorination reactions. researchgate.net These methods offer milder reaction conditions and improved efficiency compared to traditional approaches. mdpi.com

Another key research direction is the expansion of the synthetic utility of fluorinated keto-esters as building blocks. Their unique chemical reactivity, stemming from the presence of the fluorine atom and the keto-ester moiety, makes them valuable precursors for a wide range of molecular scaffolds. nih.govf2chemicals.com Researchers are actively exploring new transformations of these compounds to access novel heterocyclic systems and other complex architectures that are of interest in medicinal chemistry. f2chemicals.com The development of deoxofluorination techniques, for instance, provides a pathway to selectively fluorinated building blocks that are increasingly important in drug discovery. thieme.de

Furthermore, there is growing interest in understanding the impact of fluorination on the conformational properties and biological activity of molecules. The introduction of a fluorine atom, as seen in this compound, can influence factors such as metabolic stability, binding affinity to biological targets, and cell permeability. sapub.org Detailed structure-activity relationship (SAR) studies on series of compounds containing fluorinated keto-ester motifs are essential for rationally designing new therapeutic agents with improved pharmacological profiles. sapub.org

The exploration of novel applications for fluorinated compounds beyond the pharmaceutical industry also presents exciting opportunities. For example, the unique properties imparted by fluorine can be leveraged in the design of advanced materials, such as liquid crystals, polymers, and agrochemicals. The development of new synthetic methods for fluorinated molecules, including keto-esters, will be critical to advancing these fields. sciencedaily.com

Table 1: Key Research Areas and Potential Innovations

Research Area Description Potential Innovation
Asymmetric Catalysis Development of new catalysts for the enantioselective synthesis of fluorinated keto-esters. Access to a wider range of chiral fluorinated building blocks for drug discovery.
Synthetic Methodology Exploration of novel chemical transformations of fluorinated keto-esters. Creation of new molecular scaffolds and heterocyclic systems with potential biological activity.
Medicinal Chemistry Investigation of the structure-activity relationships of fluorinated keto-ester derivatives. Rational design of new therapeutic agents with improved efficacy and safety profiles.

Table 2: Properties of this compound

Property Value
CAS Number 898753-41-8
Molecular Formula C15H19FO3
Molecular Weight 266.31 g/mol
Appearance Inquire

Table 3: List of Mentioned Chemical Compounds

Compound Name CAS Number
This compound 898753-41-8
Ethyl 7-chloro-2-oxoheptanoate 87504-59-2
1-bromo-5-chloropentane 54512-75-3
Diethyl oxalate 95-92-1
6-chloroacetyl chloride 7624-91-1
Ethyl isobutyrate 97-62-1
1,5-dibromopentane 111-24-0
Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate 898778-02-4
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate 898777-18-9
Ethyl 7-(4-iodophenyl)-7-oxoheptanoate 898777-45-2
Ethyl 7-oxoheptanoate 3990-05-4
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Not available

Q & A

Q. What advanced statistical methods are suitable for analyzing dose-response data in pharmacological assays?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across analogs. Address outliers via Grubbs’ test or robust regression techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.